molecular formula C14H20FN B12080310 4-[2-(4-Fluoro-3-methylphenyl)ethyl]piperidine

4-[2-(4-Fluoro-3-methylphenyl)ethyl]piperidine

Cat. No.: B12080310
M. Wt: 221.31 g/mol
InChI Key: ZOEULKPIQXVHRE-UHFFFAOYSA-N
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Description

4-[2-(4-Fluoro-3-methylphenyl)ethyl]piperidine is an organic compound that belongs to the class of piperidines This compound features a piperidine ring substituted with a 4-fluoro-3-methylphenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Fluoro-3-methylphenyl)ethyl]piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-methylbenzyl chloride and piperidine.

    Nucleophilic Substitution: The 4-fluoro-3-methylbenzyl chloride undergoes a nucleophilic substitution reaction with piperidine in the presence of a base such as sodium hydride or potassium carbonate. This reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (60-80°C).

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems for reagent addition and product separation further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Fluoro-3-methylphenyl)ethyl]piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the molecule.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents like bromine or iodine using appropriate halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.

    Substitution: Bromine in acetic acid at room temperature.

Major Products Formed

    Oxidation: Formation of 4-[2-(4-Fluoro-3-methylphenyl)ethyl]piperidin-4-one.

    Reduction: Formation of this compound without any double bonds.

    Substitution: Formation of 4-[2-(4-Bromo-3-methylphenyl)ethyl]piperidine.

Scientific Research Applications

Chemistry

This compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, which can lead to the development of novel compounds with specific properties.

Biology

Research has indicated that 4-[2-(4-Fluoro-3-methylphenyl)ethyl]piperidine interacts with neurotransmitter receptors and enzymes, making it a subject of interest for studying neurological pathways and potential drug interactions .

Medicine

The compound is being investigated for its potential therapeutic applications, particularly in treating neurological disorders and pain management. Its ability to modulate neurotransmitter activity positions it as a candidate for developing new pharmacological agents .

Case Study 1: Neurotransmitter Modulation

In a study examining the effects of various piperidine derivatives on neurotransmitter receptors, this compound exhibited significant binding affinity to serotonin receptors, suggesting its potential use in treating mood disorders .

Case Study 2: Pain Management

A pharmacological evaluation demonstrated that this compound could effectively reduce pain responses in animal models, indicating its potential as an analgesic agent . The study highlighted its mechanism of action involving modulation of pain pathways through receptor interaction.

Mechanism of Action

The mechanism of action of 4-[2-(4-Fluoro-3-methylphenyl)ethyl]piperidine involves its interaction with specific molecular targets. The compound can bind to neurotransmitter receptors, modulating their activity and influencing signal transduction pathways. It may also inhibit certain enzymes, affecting metabolic processes within cells. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(4-Fluorophenyl)ethyl]piperidine
  • 4-[2-(3-Methylphenyl)ethyl]piperidine
  • 4-[2-(4-Chloro-3-methylphenyl)ethyl]piperidine

Uniqueness

4-[2-(4-Fluoro-3-methylphenyl)ethyl]piperidine is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring. This combination of substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties compared to similar compounds. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to certain targets, while the methyl group can affect its lipophilicity and overall pharmacokinetic profile.

Biological Activity

4-[2-(4-Fluoro-3-methylphenyl)ethyl]piperidine is a compound that has garnered attention due to its potential biological activities, particularly in the realms of neuropharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its interactions with neurotransmitter systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a piperidine ring substituted with a 4-fluoro-3-methylphenyl group. This structural configuration is significant as it influences the compound's pharmacological properties.

Research indicates that piperidine derivatives, including this compound, often interact with various neurotransmitter receptors. Specifically, studies have shown that piperidine compounds can act as ligands for dopamine (DA) and serotonin (5-HT) transporters, which are crucial in regulating mood and behavior. For instance, certain analogs have been identified as potent inhibitors of DA transporters, suggesting potential applications in treating conditions like depression and schizophrenia .

Biological Activity Overview

The biological activities associated with this compound can be categorized into several key areas:

1. Dopamine Transporter Inhibition

  • The compound exhibits significant binding affinity for dopamine transporters, which may contribute to its psychoactive effects. This is particularly relevant in the context of developing treatments for neuropsychiatric disorders .

2. Serotonin Receptor Modulation

  • Research has indicated that some piperidine derivatives can selectively modulate serotonin receptors, which may have implications for anxiety and depressive disorders .

3. Anticancer Activity

  • Preliminary studies suggest that certain piperidine derivatives may possess anticancer properties by inducing apoptosis in cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications to the piperidine ring can enhance cytotoxicity against various cancer types .

Case Studies and Research Findings

Several studies have provided insights into the biological activity of related piperidine compounds, which can be extrapolated to understand the potential effects of this compound:

StudyFindings
Identified high selectivity for DA transporter binding compared to serotonin transporters in related compounds.
Demonstrated significant effects on enzyme activity related to inflammation and cancer pathways.
Reported antioxidant activities in piperidine derivatives, suggesting a broader therapeutic potential beyond neuropharmacology.

Pharmacological Implications

The biological activities of this compound suggest several pharmacological implications:

  • Neuropsychiatric Disorders : Given its interaction with DA and 5-HT transporters, this compound could be explored as a candidate for treating disorders such as depression and anxiety.
  • Cancer Therapy : The observed cytotoxic effects warrant further investigation into its potential use as an anticancer agent.
  • Antioxidant Properties : The antioxidant capabilities noted in related compounds could position this derivative as a candidate for neuroprotective therapies.

Properties

Molecular Formula

C14H20FN

Molecular Weight

221.31 g/mol

IUPAC Name

4-[2-(4-fluoro-3-methylphenyl)ethyl]piperidine

InChI

InChI=1S/C14H20FN/c1-11-10-13(4-5-14(11)15)3-2-12-6-8-16-9-7-12/h4-5,10,12,16H,2-3,6-9H2,1H3

InChI Key

ZOEULKPIQXVHRE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CCC2CCNCC2)F

Origin of Product

United States

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